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Compound of Interest

Compound Name: L-Histidine, methyl ester

Cat. No.: B073626 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of

L-Histidine methyl ester, including experimental protocols and data interpretation for quality

control and structural verification.

Introduction
L-Histidine methyl ester is a derivative of the essential amino acid L-Histidine, commonly used

in peptide synthesis and as a precursor in the development of pharmaceutical compounds. Its

unique imidazole side chain plays a crucial role in the biological activity of many peptides and

proteins. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical

technique for the structural elucidation and purity assessment of such molecules. This

application note details the expected ¹H and ¹³C NMR spectra of L-Histidine methyl ester and

provides a standardized protocol for sample preparation and spectral acquisition.

Expected NMR Spectral Data
The chemical structure and atom numbering of L-Histidine methyl ester are shown below:

Cα: Alpha-carbon

Cβ: Beta-carbon

Cγ, Cδ2, Cε1: Imidazole ring carbons
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C': Carbonyl carbon

OCH₃: Methyl ester carbon

The following tables summarize the expected chemical shifts for L-Histidine methyl ester. Data

for the dihydrochloride salt in DMSO-d₆ is presented as it is a common commercially available

form.

¹H NMR Spectral Data
The proton NMR spectrum of L-Histidine methyl ester dihydrochloride in DMSO-d₆ exhibits

distinct signals corresponding to the different protons in the molecule.

Proton Assignment
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

H-ε1 (imidazole) ~9.15 s -

H-δ2 (imidazole) ~7.57 s -

H-α ~4.51 t 7.9

OCH₃ ~3.74 s -

H-β ~3.36 d 7.9

Note: Chemical shifts are referenced to residual DMSO at 2.50 ppm. The broad singlets of the

amine and imidazole N-H protons are also expected but may vary in chemical shift and

appearance based on concentration and residual water.

¹³C NMR Spectral Data
The carbon NMR spectrum provides information on the carbon framework of the molecule. The

expected chemical shifts for L-Histidine methyl ester are as follows:
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Carbon Assignment Chemical Shift (δ) ppm

C' (C=O) ~170

C-γ (imidazole) ~134

C-ε1 (imidazole) ~130

C-δ2 (imidazole) ~117

C-α ~52

OCH₃ ~53

C-β ~27

Note: Chemical shifts are referenced to DMSO-d₆ at 39.52 ppm. Assignments are based on

typical chemical shift ranges and data from similar compounds.

Experimental Protocols
This section outlines the detailed methodology for acquiring high-quality ¹H and ¹³C NMR

spectra of L-Histidine methyl ester.

Sample Preparation
Weighing: Accurately weigh 10-20 mg of L-Histidine methyl ester dihydrochloride for ¹H NMR

and 50-100 mg for ¹³C NMR into a clean, dry vial.

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or

D₂O) to the vial.

Dissolution: Vortex the vial until the sample is completely dissolved. Gentle heating may be

applied if necessary to aid dissolution.

Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a

clean, dry 5 mm NMR tube.

Referencing: For D₂O, an internal standard such as DSS or TSP can be used for chemical

shift referencing. For DMSO-d₆, the residual solvent peak is typically used.
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NMR Instrument Parameters
3.2.1. ¹H NMR Spectroscopy

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Temperature: 298 K (25 °C).

Pulse Sequence: Standard 1D proton pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64 scans, depending on the sample concentration.

Spectral Width: 0-12 ppm.

3.2.2. ¹³C NMR Spectroscopy

Spectrometer: 100 MHz or higher corresponding ¹³C frequency.

Temperature: 298 K (25 °C).

Pulse Sequence: Standard 1D carbon pulse sequence with proton decoupling.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 scans, depending on the sample concentration.

Spectral Width: 0-200 ppm.

Data Processing
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz for

¹H and 1-2 Hz for ¹³C spectra before Fourier transformation.
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Phasing and Baseline Correction: Manually phase the transformed spectra and apply a

baseline correction.

Referencing: Calibrate the chemical shift axis using the appropriate solvent or internal

standard reference signal.

Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H

spectrum.

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of L-Histidine

methyl ester.
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Structural Relationships for NMR Assignments
The following diagram illustrates the connectivity of the atoms in L-Histidine methyl ester, which

is fundamental for assigning the NMR signals.

To cite this document: BenchChem. [Application Note: ¹H and ¹³C NMR Spectral Analysis of
L-Histidine Methyl Ester]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073626#h-nmr-and-c-nmr-spectral-analysis-of-l-
histidine-methyl-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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